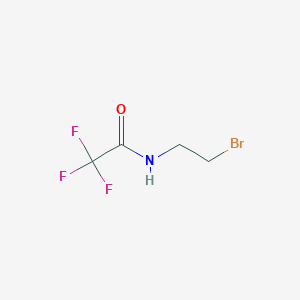

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMSIJALDVKGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303393 | |

| Record name | n-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75915-38-7 | |

| Record name | NSC158135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Bromoethyl)-2,2,2-trifluoroacetamide: A Versatile Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] N-(2-Bromoethyl)-2,2,2-trifluoroacetamide, with its readily accessible electrophilic center and a trifluoroacetyl protecting group, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and safe handling, tailored for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound is a combustible solid with the chemical formula C₄H₅BrF₃NO.[3] Its structure combines a reactive bromoethyl group, primed for nucleophilic substitution, with a trifluoroacetamide functionality that can serve as a protecting group for the amine.

| Property | Value | Source |

| CAS Number | 75915-38-7 | [3] |

| Molecular Formula | C₄H₅BrF₃NO | [3] |

| Molecular Weight | 219.99 g/mol | |

| Appearance | White to off-white powder | [4] |

| SMILES | FC(F)(F)C(=O)NCCBr | [3] |

| InChI | 1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10) | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the acylation of 2-bromoethylamine with a trifluoroacetylating agent. A common and efficient method is the reaction of 2-bromoethylamine hydrobromide with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to neutralize the hydrobromic acid formed during the reaction.

Diagram 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

2-Bromoethylamine hydrobromide

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add triethylamine (2.2 eq).

-

After stirring for 15 minutes, add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white to off-white solid.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery stems from its role as a potent alkylating agent. The electron-withdrawing nature of the trifluoroacetamide group enhances the electrophilicity of the carbon atom bonded to the bromine, making it highly susceptible to nucleophilic attack.[5]

Alkylation of Nucleophiles

This reagent readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and heterocycles, to introduce the N-(2,2,2-trifluoroacetyl)ethylamino moiety. This versatile handle can be further elaborated or the trifluoroacetyl group can be removed under specific conditions to liberate the primary amine.[6][7]

Diagram 2: Reactivity of this compound with Nucleophiles

Caption: General scheme of alkylation and subsequent deprotection.

Role as a Protecting Group

The trifluoroacetamide group serves as an effective protecting group for the primary amine. Its stability under various reaction conditions, coupled with established deprotection protocols, makes it a strategic choice in multi-step syntheses.[8] Deprotection can often be achieved using reagents like sodium borohydride in a mixed solvent system of THF and ethanol.[8]

Analytical Characterization

Accurate characterization of this compound is crucial for its effective use. Standard spectroscopic techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methylene groups (-CH₂-Br and -NH-CH₂-), with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the two methylene carbons and the carbonyl and trifluoromethyl carbons. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the amide, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many bromo- and fluoro-containing organic compounds, it is expected to be an irritant to the eyes, skin, and respiratory system.[4][9]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Handling and Storage:

-

Avoid contact with skin and eyes.[9]

-

Do not breathe dust.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

Incompatible with strong acids, bases, and oxidizing agents.[9]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Thermal Stability and Decomposition

Conclusion

This compound is a valuable and versatile reagent for researchers and scientists in the field of drug discovery and development. Its dual functionality as a potent alkylating agent and a protected amine precursor allows for the efficient synthesis of a wide range of complex organic molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the pursuit of novel therapeutics.

References

-

On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

-

Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Available at: [Link]

-

Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: [Link]

-

Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate. Available at: [Link]

-

RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis. bioRxiv. Available at: [Link]

-

Photochemical C–F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides. PMC - NIH. Available at: [Link]

-

Trifluoroacetamides. Organic Chemistry Portal. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available at: [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. Available at: [Link]

-

Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. NIH. Available at: [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH. Available at: [Link]

- Method for synthesizing bromoacetamide. Google Patents.

-

Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. Available at: [Link]

-

Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH. Available at: [Link]

- Use of trifluoroacetamide for n-terminal protection. Google Patents.

-

Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. Available at: [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Available at: [Link]

-

Protecting Groups – A Necessary Evil?. CHEMISTRY 1000. Available at: [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. ScienceDirect. Available at: [Link]

-

Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. Chemos GmbH&Co.KG. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Scanned with CamScanner. Available at: [Link]

-

Thermal Decomposition of 2-Bromoethanol : Shock Tube Experiments, Modeling, DFT and TST Calculations. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Sigma-Aldrich [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoroacetamides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. researchgate.net [researchgate.net]

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide molecular weight

An In-depth Technical Guide to N-(2-Bromoethyl)-2,2,2-trifluoroacetamide: A Core Building Block in Modern Drug Discovery

Executive Summary

This compound is a specialized bifunctional reagent of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structure combines a reactive bromoethyl group for covalent modification and a trifluoroacetamide moiety that serves as a stable, protected amine. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, its strategic applications in pharmaceutical research, and essential safety guidelines. The trifluoroacetyl group offers distinct advantages, including enhanced metabolic stability and modified pharmacokinetic properties, making this molecule a valuable tool for introducing trifluoroethylamino linkers in complex molecular architectures. This document serves as a practical resource for leveraging this reagent's full potential in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

The utility of this compound begins with its fundamental chemical identity. The molecule's calculated properties provide a baseline for its behavior in chemical reactions and purification processes. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic character of the adjacent amide, impacting its reactivity and stability.

| Property | Value | Source |

| Molecular Weight | 219.99 g/mol | [1] |

| Molecular Formula | C₄H₅BrF₃NO | [1] |

| CAS Number | 75915-38-7 | [1] |

| Canonical SMILES | O=C(NCCBr)C(F)(F)F | [1] |

| InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N |

Note: Experimental properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically. However, based on its structure, it is expected to be a solid at room temperature with moderate polarity.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2-bromoethylamine using a suitable trifluoroacetylating agent. The trifluoroacetyl group acts as an effective protecting group for the amine, preventing side reactions while the bromoethyl moiety is used for alkylation.

Causality of Reagent Selection

-

2-Bromoethylamine Hydrobromide: The starting material is often used as a salt for improved stability and handling. A base is required to liberate the free amine in situ for the reaction.

-

Ethyl Trifluoroacetate: A common, cost-effective, and less volatile trifluoroacetylating agent compared to trifluoroacetic anhydride. It reacts cleanly with primary amines.

-

Triethylamine (TEA): A non-nucleophilic organic base used to neutralize the hydrobromide salt of the starting material and the trifluoroacetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Dichloromethane (DCM): An inert solvent that effectively dissolves the reactants and facilitates easy workup due to its low boiling point.

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromoethylamine hydrobromide (1.0 eq).

-

Solvent Addition: Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. The formation of triethylammonium bromide salt may be observed.

-

Acylation: Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Synthesis Workflow Diagram

Sources

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide chemical properties

An In-depth Technical Guide to N-(2-Bromoethyl)-2,2,2-trifluoroacetamide: Properties, Synthesis, and Application

Foreword

As a Senior Application Scientist, I've seen countless reagents come and go. However, some molecules distinguish themselves not by complexity, but by their elegant utility. This compound is one such compound. It is a bifunctional linchpin, expertly designed to introduce a protected aminoethyl moiety into a wide array of molecular scaffolds. This guide moves beyond a simple cataloging of data to provide a deeper understanding of its chemical personality—its synthesis, its reactivity, and the strategic thinking behind its application in research and development. The protocols and insights herein are curated to be self-validating, grounded in established chemical principles to empower researchers to utilize this versatile reagent with confidence and precision.

Molecular Profile and Physicochemical Properties

This compound (BrEtTFA) is structurally defined by two key functional groups: a primary alkyl bromide and a trifluoroacetamide. This duality is the very source of its synthetic value. The alkyl bromide serves as a potent electrophilic site for nucleophilic attack, while the trifluoroacetamide provides a robust, electron-withdrawing protecting group for the nitrogen atom. This protection significantly dampens the nucleophilicity of the amine, preventing self-reaction and directing the molecule's reactivity exclusively towards the C-Br bond.

Quantitative data for this specific molecule is not widely published; however, its core properties can be summarized as follows.

| Property | Value / Identifier | Source |

| Molecular Formula | C₄H₅BrF₃NO | |

| Molecular Weight | 236.00 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | 75915-38-7 | |

| SMILES | FC(F)(F)C(=O)NCCBr | |

| InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly accessible databases. Researchers are advised to characterize the material upon receipt.

Predicted Spectroscopic Signature

While a definitive, published spectrum for this compound is elusive, its structure allows for a highly accurate prediction of its spectroscopic characteristics. This predictive analysis is an essential tool for identity confirmation in a laboratory setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative.

-

δ ≈ 3.6-3.8 ppm (t, 2H): This triplet corresponds to the methylene group adjacent to the bromine (-CH₂-Br). The triplet splitting pattern arises from coupling to the neighboring -CH₂-N- protons. Its downfield shift is a direct result of the deshielding effect of the electronegative bromine atom.

-

δ ≈ 3.9-4.1 ppm (dt, 2H): This signal represents the methylene group attached to the nitrogen (-CH₂-N-). It is expected to be a doublet of triplets (or a quartet appearing as a multiplet) due to coupling with both the -CH₂-Br protons and the N-H proton. The electron-withdrawing trifluoroacetamide group shifts this signal further downfield.

-

δ ≈ 7.0-8.0 ppm (broad s, 1H): The amide proton (-NH-) typically appears as a broad singlet. Its chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy

-

δ ≈ 30-35 ppm: Attributed to the carbon bearing the bromine (-CH₂-Br).

-

δ ≈ 40-45 ppm: Attributed to the carbon attached to the nitrogen (-CH₂-N-).

-

δ ≈ 115-120 ppm (q): The trifluoromethyl carbon (-CF₃) appears as a quartet due to the strong one-bond coupling with the three fluorine atoms.

-

δ ≈ 155-160 ppm (q): The carbonyl carbon (-C=O) of the amide is also expected to show a smaller quartet splitting due to two-bond coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

A single, sharp singlet is expected at approximately δ ≈ -76 ppm , characteristic of a CF₃ group adjacent to a carbonyl.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide a reliable fingerprint for the functional groups present.

-

~3300 cm⁻¹ (sharp): N-H stretching of the secondary amide.

-

~1700 cm⁻¹ (strong): C=O stretching (Amide I band). This is often the most intense peak in the spectrum.

-

~1550 cm⁻¹ (strong): N-H bending (Amide II band).

-

~1100-1250 cm⁻¹ (very strong): C-F stretching vibrations from the trifluoromethyl group.

Recommended Synthesis and Purification Protocol

A robust synthesis of this compound can be reliably achieved via the N-acylation of 2-bromoethylamine hydrobromide using trifluoroacetic anhydride (TFAA).

Causality of Reagent Selection

-

Starting Material: 2-Bromoethylamine hydrobromide is a stable, commercially available salt, which is easier to handle than the free amine.

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) is a powerful and efficient acylating agent that reacts rapidly to form the stable trifluoroacetamide.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its role is twofold: first, to neutralize the hydrobromide salt, liberating the free 2-bromoethylamine in situ, and second, to scavenge the trifluoroacetic acid byproduct generated during the reaction. Using a primary or secondary amine would lead to competitive acylation and unwanted side products.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the starting materials and does not interfere with the reaction.

Step-by-Step Synthesis Workflow

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-bromoethylamine hydrobromide (1.0 eq).

-

Suspension: Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the suspension to 0 °C in an ice-water bath. This is a crucial step to control the exothermicity of the subsequent acylation reaction.

-

Base Addition: Slowly add triethylamine (2.2 eq) to the cooled suspension. Stir for 15-20 minutes to ensure complete formation of the free amine.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution[1].

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Synthesis Workflow Diagram

Reactivity and Strategic Application

The primary utility of BrEtTFA is as a +CH₂CH₂NHTFA synthon. Its application follows a logical two-step sequence: nucleophilic alkylation followed by deprotection.

Step 1: Nucleophilic Alkylation

The carbon atom bonded to the bromine is highly electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

General Protocol for Alkylation:

-

Substrate & Base: In a suitable flask, dissolve the nucleophilic substrate (e.g., a phenol, thiol, or amine; 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.2 eq) to deprotonate the nucleophile.

-

Alkylation: Add a solution of this compound (1.1 eq) in the same solvent.

-

Heating: Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the resulting N-trifluoroacetyl protected product by flash chromatography or recrystallization.

Step 2: Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl group is prized for its stability under acidic conditions, yet it can be readily cleaved under mild basic conditions, liberating the primary amine.[2][3]

General Protocol for Deprotection:

-

Dissolution: Dissolve the N-trifluoroacetyl protected substrate (1.0 eq) in methanol.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) dissolved in a minimal amount of water.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

-

Workup:

-

Concentrate the reaction mixture to remove the methanol.

-

Add water and extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).

-

Dry the combined organic layers and concentrate under reduced pressure to yield the deprotected primary amine.

-

The "Alkylate-Deprotect" Strategy Diagram

Safety and Handling

As a halogenated organic compound and an alkylating agent, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[4] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4] The recommended storage class is for combustible solids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and strategic reagent for the introduction of a primary aminoethyl group. Its key advantages lie in the predictable reactivity of its alkyl bromide moiety and the stability and straightforward removal of the trifluoroacetyl protecting group. By understanding the principles behind its synthesis, reactivity, and handling as outlined in this guide, researchers can confidently integrate this valuable building block into complex synthetic routes, accelerating discovery in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). Trifluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]

-

Axalta Coating Systems. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). BSTFA. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Grokipedia. (n.d.). BSTFA. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

SpectraBase. (n.d.). N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

-

Fortrex. (2023). PC-672 BICARB - SAFETY DATA SHEET. Retrieved from [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Chapter-8. Retrieved from [Link]

-

University of Bath. (n.d.). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

This guide provides a comprehensive overview of the synthetic pathway for N-(2-Bromoethyl)-2,2,2-trifluoroacetamide, a key building block in the development of advanced pharmaceutical and agrochemical agents. The trifluoroacetamide moiety serves as a bioisostere for other functional groups and can enhance the metabolic stability and pharmacokinetic profile of a molecule. The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of this important pharmacophore into a variety of molecular scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Overview of the Synthesis

The most direct and efficient pathway to this compound is the N-acylation of 2-bromoethylamine with a suitable trifluoroacetylating agent. This approach is predicated on the nucleophilicity of the primary amine of 2-bromoethylamine and the electrophilicity of the carbonyl carbon in the trifluoroacetyl group.

The overall transformation is depicted below:

Caption: High-level overview of the N-acylation strategy.

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The following sections will delve into the mechanistic rationale and provide a detailed experimental protocol.

Mechanistic Insights and Reagent Selection

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-bromoethylamine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, with the trifluoroacetate anion acting as a good leaving group.

Causality Behind Experimental Choices:

-

Starting Material: 2-Bromoethylamine is typically used as its hydrobromide salt for improved stability and ease of handling.[1] The free amine, which is the reactive species, is generated in situ by the addition of a base.

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent for this trifluoroacetylation.[2] Its high reactivity is driven by the two strongly electron-withdrawing trifluoromethyl groups, which make the carbonyl carbons highly electrophilic. Furthermore, the byproduct of the reaction, trifluoroacetic acid, is volatile and can be readily removed.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrobromic acid from the starting material and the trifluoroacetic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is typically employed to drive the reaction to completion.

-

Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is ideal. These solvents will not participate in the reaction and readily dissolve the reactants. DCM is often preferred due to its low boiling point, facilitating product isolation.

The proposed mechanism is illustrated in the following diagram:

Caption: Proposed mechanism for the N-acylation of 2-bromoethylamine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2-Bromoethylamine hydrobromide | 204.89 | 0.05 | 1.0 | 10.24 g |

| Trifluoroacetic anhydride (TFAA) | 210.03 | 0.06 | 1.2 | 8.4 mL (12.6 g) |

| Triethylamine (TEA) | 101.19 | 0.125 | 2.5 | 17.4 mL (12.65 g) |

| Dichloromethane (DCM), anhydrous | - | - | - | 200 mL |

| Saturated aqueous sodium bicarbonate | - | - | - | 2 x 100 mL |

| Brine | - | - | - | 1 x 100 mL |

| Anhydrous magnesium sulfate | - | - | - | As needed |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-bromoethylamine hydrobromide (10.24 g, 0.05 mol) and anhydrous dichloromethane (150 mL).

-

Cooling and Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath. Slowly add triethylamine (17.4 mL, 0.125 mol) to the stirred suspension over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Addition of Acylating Agent: Dissolve trifluoroacetic anhydride (8.4 mL, 0.06 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the TFAA solution dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Aqueous Wash: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to remove excess TFAA and trifluoroacetic acid), and then 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Handling Considerations

-

2-Bromoethylamine hydrobromide: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Trifluoroacetic anhydride (TFAA): Highly corrosive and reacts violently with water. It is also a strong lachrymator. Always handle in a fume hood and add it to the reaction mixture slowly and carefully.

-

Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Data:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₄H₅BrF₃NO |

| Molecular Weight | 235.99 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | δ (ppm): 3.5-3.7 (t, 2H), 3.8-4.0 (q, 2H), 6.5-7.0 (br s, 1H) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -76 (s, 3F) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1150-1250 (C-F stretch) |

Conclusion

The synthesis of this compound via the N-acylation of 2-bromoethylamine with trifluoroacetic anhydride is a robust and scalable method. The careful selection of reagents and adherence to the detailed protocol will ensure a high yield of the desired product. This key intermediate provides a valuable platform for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

References

-

Organic Syntheses, Coll. Vol. 2, p.93 (1943); Vol. 15, p.14 (1935). [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. This compound. [Link]

Sources

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide IUPAC name

An In-depth Technical Guide to N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

This guide provides a comprehensive technical overview of this compound, a bifunctional reagent of significant interest to researchers in synthetic chemistry and drug development. By leveraging established chemical principles and data from analogous structures, this document offers field-proven insights into its synthesis, properties, and applications, empowering scientists to effectively utilize this versatile molecule.

Nomenclature and Structural Characteristics

The formal IUPAC name for the compound is This compound . Its structure integrates two key functional components: a reactive bromoethyl group, which acts as an electrophile, and a trifluoroacetamide-protected amine, which provides a stable yet readily cleavable masking group. This dual functionality makes it a valuable building block for introducing a protected two-carbon amine linker into various molecular scaffolds.

The trifluoroacetyl group is a robust amine protecting group due to the strong electron-withdrawing nature of the three fluorine atoms. This effect decreases the nucleophilicity of the amide nitrogen and increases the acidity of the N-H proton, rendering the amide bond stable to a range of reaction conditions but susceptible to specific, mild deprotection methods.[1]

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.[2][3] Commercial suppliers note that analytical data is not routinely collected for this specific product, placing the responsibility of characterization on the end-user.

Table 1: Physicochemical Properties

| Property | Value / Description | Source / Justification |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| CAS Number | 75915-38-7 | |

| Molecular Formula | C₄H₅BrF₃NO | |

| Molecular Weight | 219.99 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature. | Based on analogs like N-bromoacetamide.[2] |

| SMILES | FC(F)(F)C(=O)NCCBr | |

| InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Rationale |

| ¹H NMR | δ ~3.6-3.8 ppm (t, 2H, -CH₂-Br): Triplet due to coupling with the adjacent CH₂. Deshielded by the electronegative bromine atom. δ ~3.8-4.0 ppm (dt, 2H, -NH-CH₂-): Doublet of triplets due to coupling with both the NH proton and the adjacent CH₂Br group. Deshielded by the amide nitrogen. δ ~7.0-8.0 ppm (br s, 1H, -NH-): Broad singlet for the amide proton; chemical shift can be variable and dependent on solvent and concentration. |

| ¹³C NMR | δ ~30-35 ppm (-CH₂-Br): Carbon atom directly attached to bromine. δ ~40-45 ppm (-NH-CH₂-): Carbon atom adjacent to the amide nitrogen. δ ~116 ppm (q, -CF₃): Quartet due to one-bond coupling with the three fluorine atoms (¹JCF). δ ~157 ppm (q, -C=O): Carbonyl carbon, appearing as a quartet due to two-bond coupling with the fluorine atoms (²JCF). |

| ¹⁹F NMR | A single resonance, likely a triplet, due to coupling with the amide proton. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch): Characteristic of a secondary amide. ~1730 cm⁻¹ (C=O stretch, Amide I): Strong absorption, shifted to a higher wavenumber due to the electron-withdrawing effect of the CF₃ group. ~1550 cm⁻¹ (N-H bend, Amide II): Typical amide absorption. ~1100-1250 cm⁻¹ (C-F stretch): Very strong and characteristic absorptions for the CF₃ group. ~650 cm⁻¹ (C-Br stretch): Absorption for the carbon-bromine bond. |

| Mass Spec (EI) | M⁺ not likely observed: Molecular ion may be weak or absent. Key Fragments: Loss of Br (m/z 140), cleavage of the C-C bond to give [CH₂=NHCOCF₃]⁺ (m/z 140) and [CH₂Br]⁺ (m/z 93/95), and fragments corresponding to [CF₃]⁺ (m/z 69). |

Synthesis of this compound

A robust and scalable synthesis can be achieved via the N-acylation of 2-bromoethylamine hydrobromide using a suitable trifluoroacetylating agent. The use of ethyl trifluoroacetate is a common and effective method for this transformation.[4]

Causality of Experimental Design

-

Starting Material: 2-bromoethylamine hydrobromide is a stable, commercially available salt.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is required to neutralize the hydrobromide salt, liberating the free amine for reaction. An excess is used to also neutralize the ethanol byproduct formed during the acylation.

-

Acylating Agent: Ethyl trifluoroacetate is an effective and less volatile alternative to trifluoroacetic anhydride. It reacts cleanly with the primary amine.

-

Solvent: A polar aprotic solvent like acetonitrile or THF is suitable for dissolving the starting materials and facilitating the reaction.

-

Work-up: A standard aqueous work-up with a mild acid (e.g., dilute HCl) removes excess TEA, followed by extraction into an organic solvent. Washing with brine removes residual water before drying and concentration.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure product.

Detailed Experimental Protocol (Representative)

-

To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir for 15 minutes to ensure complete formation of the free amine.

-

Slowly add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Core Application: A Bifunctional Aminoethylating Agent

The primary utility of this compound is as a bifunctional linker . It serves as an efficient reagent for introducing a protected aminoethyl moiety (-CH₂CH₂NHTFA) onto nucleophilic substrates. This two-step process involves an initial alkylation reaction followed by a subsequent deprotection of the trifluoroacetamide group.

Mechanism of Action: Nucleophilic Alkylation

The carbon atom bonded to the bromine is electrophilic due to the inductive effect of the halogen. This allows it to undergo a nucleophilic substitution (typically Sₙ2) reaction with a wide range of nucleophiles.[5] The trifluoroacetamide group remains inert during this step. A closely related reagent, N-(beta-Iodoethyl)trifluoroacetamide, has been successfully used for the specific aminoethylation of thiol groups in proteins, a strong indicator of the bromo-analog's intended utility.[6]

Common nucleophiles include:

-

Thiolates (R-S⁻)

-

Amines (R-NH₂)

-

Phenoxides (Ar-O⁻)

-

Carbanions and enolates

Caption: Sₙ2 mechanism for nucleophilic alkylation.

Deprotection of the Trifluoroacetamide Group

The trifluoroacetamide (TFA) group is prized for its stability and the mild conditions required for its removal. This orthogonality is critical in multi-step synthesis. Unlike standard amides, the TFA group can be cleaved without affecting more sensitive functional groups like esters or tertiary bromides, depending on the conditions.[7]

Common deprotection methods include:

-

Mild Basic Hydrolysis: Aqueous solutions of Na₂CO₃ or K₂CO₃ in methanol are often sufficient.[7]

-

Ammonolysis: Treatment with ammonia in methanol is a very gentle and effective method.

-

Reductive Cleavage: Sodium borohydride (NaBH₄) in an alcohol solvent can also be used for deprotection.[4]

Table 3: Comparison of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Potential Issues |

| Basic Hydrolysis | K₂CO₃ or Na₂CO₃ / MeOH/H₂O | Room Temperature | Mild, ester-compatible. | May cause elimination with sensitive substrates.[7] |

| Ammonolysis | NH₃ / MeOH | Room Temperature | Very mild and clean. | Requires handling of ammonia. |

| Reduction | NaBH₄ / EtOH | 0 °C to RT | Orthogonal to many groups. | May reduce other functional groups (e.g., aldehydes). |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Toxicity: Bromo-organic compounds are often alkylating agents and should be treated as potentially toxic and mutagenic.[5][8] Fluorinated compounds can release hazardous decomposition products (e.g., HF) upon combustion.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly valuable, albeit under-documented, synthetic building block. Its bifunctional nature as a protected aminoethylating agent allows for the strategic introduction of this common linker in drug discovery and complex molecule synthesis.[9][10][11] By understanding its predicted properties, logical synthesis routes, and the well-established chemistry of its functional groups, researchers can confidently incorporate this reagent into their synthetic workflows, enabling the efficient construction of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved January 22, 2026, from [Link]

-

Bauer, S. (2008). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Retrieved January 22, 2026, from [Link]

- Flegel, M., et al. (2015). Use of trifluoroacetamide for n-terminal protection. U.S. Patent Application No. 14/371,857.

-

ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Retrieved January 22, 2026, from [Link]

-

Schwartz, W. E., et al. (1980). N-(beta-Iodoethyl)trifluoroacetamide: a new reagent for the aminoethylation of thio groups in proteins. Analytical Biochemistry, 106(1), 43-8. Retrieved January 22, 2026, from [Link]

-

Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved January 22, 2026, from [Link]

- E. I. Du Pont De Nemours And Company. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. European Patent No. EP2621894B1.

-

Holland, J. F., & Frei, E. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromoacetamide. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1,1,1-trifluoroethane. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved January 22, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 22, 2026, from [Link]

-

Matos, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Alkylating Agents. Retrieved January 22, 2026, from [Link]

-

Matos, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). N-ethyl-2,2,2-trifluoro-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide. Retrieved January 22, 2026, from [Link]

Sources

- 1. Trifluoroacetamides [organic-chemistry.org]

- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1,1,1-trifluoroethane [webbook.nist.gov]

- 4. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N-(beta-Iodoethyl)trifluoroacetamide: a new reagent for the aminoethylation of thio groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide physical characteristics

An In-depth Technical Guide to the Physical Characteristics of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physical and spectroscopic characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causality behind analytical choices and provides actionable protocols for empirical verification. As a specialized chemical intermediate, comprehensive characterization is paramount for ensuring its identity, purity, and suitability for downstream applications.

Compound Identity and Molecular Structure

This compound is a key bifunctional reagent. Its structure incorporates a reactive bromoethyl group, suitable for alkylation reactions, and a trifluoroacetamide moiety, which can serve as a protecting group or a precursor for other functionalities. This unique combination makes it a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and probes.

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 75915-38-7 | [1][2] |

| Molecular Formula | C₄H₅BrF₃NO | [1][2] |

| Molecular Weight | 219.99 g/mol | [1][2] |

| InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N | |

| Canonical SMILES | C(CBr)NC(=O)C(F)(F)F | [2] |

| Chemical Structure |  |

Physicochemical Properties: An Evidence-Based Assessment

For many specialized reagents like this compound, comprehensive physical data is not always published in standard databases. Commercial suppliers often provide it for early-stage research with the expectation that the end-user will perform verification. The following section outlines the expected properties based on its molecular structure and provides the methodologies for their empirical determination.

| Property | Expected Value / State | Rationale & Experimental Verification Method |

| Appearance | Colorless to light yellow solid or oil at STP | Similar low-molecular-weight amides are often crystalline solids.[3] Visual inspection is the primary method. The presence of impurities, particularly residual bromine, could impart a yellowish or brownish color. |

| Melting Point | Data not available. | Methodology: Differential Scanning Calorimetry (DSC). A sharp melting point determined by DSC is a primary indicator of high purity. A broad melting range suggests the presence of impurities. |

| Boiling Point | Data not available. | Methodology: Thermogravimetric Analysis (TGA) under controlled pressure. Due to the potential for thermal decomposition, boiling point determination should be conducted under vacuum. TGA can identify the onset of decomposition, which is critical for distillation. |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, THF, Acetone, DMSO). | The molecule contains both polar (amide) and nonpolar (bromoethyl, trifluoromethyl) regions, suggesting solubility in a range of common organic solvents. This is verified by simple miscibility tests. |

| Density | Data not available. | Methodology: Gravimetric analysis using a calibrated pycnometer. This provides a precise measurement of density for a liquid sample or a solution of known concentration. |

Spectroscopic & Analytical Characterization: A Validating Workflow

The definitive confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.

Causality of Technique:

-

¹H NMR: Confirms the presence and connectivity of the ethyl group (-CH₂-CH₂-) and the amide proton (-NH-). The coupling patterns (splitting) between adjacent protons provide definitive proof of the ethyl fragment's integrity.

-

¹³C NMR: Identifies all unique carbon environments, including the carbonyl carbon, the two carbons of the ethyl group, and the trifluoromethyl carbon. The significant downfield shift of the carbon bonded to bromine is a key diagnostic feature.

-

¹⁹F NMR: Serves as an unambiguous indicator of the trifluoromethyl (-CF₃) group. Its chemical shift and the absence of coupling to other fluorine atoms confirm the C(F)₃ structure.

Predicted NMR Signals:

-

¹H NMR (in CDCl₃):

-

~3.6 ppm (triplet, 2H, -CH₂-Br)

-

~3.8 ppm (quartet, 2H, -NH-CH₂-)

-

~7.0-8.0 ppm (broad singlet, 1H, -NH-)

-

-

¹⁹F NMR (in CDCl₃):

-

~ -76 ppm (singlet, 3F, -CF₃)

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a minimum frequency of 300 MHz for ¹H NMR.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra at a controlled temperature (e.g., 298 K).

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign all peaks based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Causality of Technique: The key diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the compound from any volatile impurities.

-

MS Detection: As the compound elutes from the GC column, it is ionized in the MS source. Acquire a full scan mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 219 and 221 (for the respective bromine isotopes).

-

Analyze the fragmentation pattern to further confirm the structure. Expected fragments would arise from the loss of Br, CF₃, or other neutral fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.

Causality of Technique: This technique identifies functional groups by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorptions are the N-H stretch, the amide C=O (Amide I band) stretch, and the very strong C-F bond stretches.

Predicted IR Absorptions:

-

~3300 cm⁻¹ (sharp/broad): N-H stretching vibration.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the amide group.

-

~1100-1300 cm⁻¹ (very strong, multiple bands): C-F stretching vibrations of the -CF₃ group.

-

Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: If the sample is a solid, place a small amount directly onto the ATR crystal and apply pressure to ensure good contact. If it is an oil, a single drop is sufficient.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the major absorption bands and compare them to expected frequencies for the compound's functional groups.

Conclusion

This compound is a specialized reagent whose utility is predicated on its structural integrity. While comprehensive physical data may not be readily available in public databases, its identity, purity, and characteristics can be unequivocally established through a systematic analytical workflow. The combination of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight confirmation (with its characteristic bromine isotope pattern), and IR spectroscopy for functional group verification provides a self-validating system of analysis. The protocols and rationale outlined in this guide equip researchers with the necessary framework to confidently verify this compound before its use in critical research and development applications.

References

-

PubChem. Trifluoroacetamide. National Center for Biotechnology Information. [Link]

Sources

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Bifunctional Reagent

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is a specialized chemical reagent that, while not extensively characterized in public safety literature, holds significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules. Its utility stems from its bifunctional nature, incorporating both a reactive bromoethyl group and a stable trifluoroacetamide moiety. The bromoethyl portion serves as an electrophilic handle for alkylation reactions, allowing for the introduction of a protected aminoethyl group onto various nucleophilic substrates. The trifluoroacetamide acts as a robust protecting group for the primary amine, which can be selectively removed under specific conditions later in a synthetic sequence.[1]

The absence of a dedicated Safety Data Sheet (SDS) for this specific compound necessitates a deep understanding of its constituent parts to forecast its reactivity and toxicological profile. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established data for analogous bromoalkanes and N-alkyl-trifluoroacetamides. The protocols herein are designed to be self-validating, grounded in the principles of chemical reactivity and structure-activity relationships for hazard assessment.

Section 1: Physicochemical and Hazardous Properties

A thorough understanding of the inherent properties of this compound is the foundation of a robust safety protocol. The data presented below is a synthesis of information from supplier specifications and extrapolated data from structurally related compounds.

| Property | Value / Information | Source / Rationale |

| Chemical Formula | C₄H₅BrF₃NO | Sigma-Aldrich |

| Molecular Weight | 236.99 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Analogy with similar small organic molecules. |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |

| Water Hazard Class (WGK) | 3 - Severe hazard to water | Sigma-Aldrich |

| Predicted Hazards | Alkylating agent, irritant, potential toxin. | Based on bromoalkane and trifluoroacetamide moieties. |

The Bromoethyl Moiety: An Alkylating Agent of Concern

The presence of the 2-bromoethyl group categorizes this compound as an alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules, including DNA. This reactivity is the basis for their utility in synthesis but also the root of their primary toxicological concern.

Bromoalkanes, as a class, are known for their toxicity. For instance, ethyl bromide is recognized as a poisonous compound.[2] Animal studies on related haloalkanes have indicated potential for serious health effects, including carcinogenicity.[3] The reactivity of the carbon-bromine bond makes the compound susceptible to nucleophilic substitution, which can occur with biological nucleophiles if absorbed by the body. Therefore, this compound must be handled as a potential mutagen and carcinogen.

The Trifluoroacetamide Group: Stability and Decomposition Hazards

The trifluoroacetamide group is generally a stable amide linkage, often employed as a protecting group in organic synthesis due to its resistance to many reaction conditions.[1][4] However, its stability is not absolute.

-

Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of related fluoroacetamides and fluorinated acids can release toxic and corrosive gases.[5][6][7] These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF) or hydrogen bromide (HBr).[8]

-

Hydrolytic Stability and Deprotection: The trifluoroacetamide group can be cleaved (deprotected) under certain conditions, typically involving strong base or acid, to reveal the primary amine.[9][10] While this is a desired synthetic transformation, uncontrolled deprotection could alter the compound's properties and reactivity. The deprotection process itself can introduce new hazards depending on the reagents used (e.g., strong acids like trifluoroacetic acid).[9][11]

Section 2: Hazard Control and Personal Protective Equipment (PPE)

Given the predicted hazards, a stringent set of control measures is mandatory. The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of any dust or vapors and contains potential spills.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following PPE is mandatory:

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Inspect gloves for any signs of degradation or perforation before and during use.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. In addition, a face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For procedures with a higher risk of contamination, disposable gowns or aprons should be considered.[12]

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations, such as a large spill outside of containment.

Caption: Logical workflow for PPE selection and use.

Section 3: Experimental Protocols and Handling Procedures

Adherence to meticulous handling protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Weighing and Transferring

-

Preparation: Before bringing the compound into the fume hood, decontaminate the external surfaces of the container. Prepare all necessary equipment (spatulas, weigh boats, receiving flasks) within the fume hood.

-

Weighing: Use a tared weigh boat or paper to weigh the solid compound. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be treated as hazardous waste.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a funnel if necessary to prevent spillage.

-

Cleaning: Decontaminate any equipment that has come into contact with the compound immediately after use.

In-Reaction Handling

-

Inert Atmosphere: While the compound itself may not be overtly air-sensitive, many reactions involving alkylating agents are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

-

Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately. As previously noted, elevated temperatures can lead to decomposition and the release of hazardous gases.

-

Monitoring: Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.

Section 4: Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or outside of a containment device.

-

Isolate: Prevent the spread of the material. For solid spills, avoid creating dust.

-

Decontaminate: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

-

Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Caption: Decision workflow for chemical spill response.

Section 5: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Containment: Place waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

-

Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[14]

Conclusion

This compound is a valuable synthetic tool whose safe use hinges on a proactive and informed approach to hazard management. By understanding the reactivity and potential toxicity derived from its bromoethyl and trifluoroacetamide functionalities, researchers can implement the engineering controls, personal protective equipment, and handling procedures necessary to mitigate risk. The protocols outlined in this guide provide a comprehensive framework for working with this compound, ensuring the safety of personnel and the advancement of scientific discovery.

References

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

-

Makvandi, E., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrogen Bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Thermal decomposition of fluoroacetic acid. Retrieved from [Link]

-

Quora. (2021). Which of the haloalkanes are most dangerous to humans?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubMed Central. (2015). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

-

Environmental Science and Technology. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile: Hydrogen Bromide. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]

-

International Labour Organization. (2021). International Chemical Safety Cards: Hydrogen Bromide. Retrieved from [Link]

-

ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. Retrieved from [Link]

-

Nature. (1998). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. quora.com [quora.com]

- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trifluoroacetamides [organic-chemistry.org]

- 5. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. cswab.org [cswab.org]

- 7. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract